molecular formula C21H18N2O5 B1680828 methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate CAS No. 247580-43-4

methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate

Cat. No. B1680828
M. Wt: 378.4 g/mol
InChI Key: KOLBWAVLYDRUOC-IBGZPJMESA-N
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Description

Methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, also known as MNP, is a synthetic compound that has been studied for its potential applications in scientific research. MNP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer activities. It has also been investigated for its potential use in the treatment of various diseases and disorders, such as diabetes, obesity, and neurodegenerative diseases.

Scientific Research Applications

Organic Synthesis and Photophysical Characterization

One key area of research has been the synthesis and photophysical characterization of compounds derived from or related to methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate. For instance, organotin compounds derived from Schiff bases, which are structurally related to the compound of interest, have been studied for their application in organic light emitting diodes (OLEDs). These studies have shown that such compounds exhibit quantum yields around 4% with lifetimes in the 10^(-10) to 10^(-11) s range, indicating their potential utility in OLED technology (García-López et al., 2014).

Synthesis of Arylated and Aminated Naphthalenes

Research into the synthesis of arylated and aminated naphthalenes has highlighted the synthetic versatility of naphthalene derivatives. This includes the development of metal-free methodologies for constructing highly functionalized fused polycyclic N-heterocycles, showcasing the compound's utility in creating complex organic structures (Singh et al., 2016).

Studies on Aromatic Nitro Compounds

Investigations into the reactions of aromatic nitro compounds, including those similar to methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, have provided insights into their chemical reactivity. These studies have focused on the reactions with active methylene compounds in the presence of bases, leading to a variety of products that underscore the compound's chemical versatility (Tomioka et al., 1981).

Liquid Crystalline Properties

The synthesis and characterization of Schiff base-ester central linkages involving disubstituted naphthalene ring systems have been explored for their liquid crystalline properties. These compounds, which relate to the structural framework of methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, have shown promising applications in the development of new liquid crystalline materials (Thaker et al., 2012).

properties

IUPAC Name

methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFGCGRAIBLAFY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440571
Record name SB 328437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl-2-naphthoylamino-3-(4-nitrophenyl)propionate

CAS RN

247580-43-4
Record name SB 328437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 247580-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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